![molecular formula C15H13Cl2NO B1452504 2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide CAS No. 1311314-64-3](/img/structure/B1452504.png)
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Overview
Description
2-Chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide is a chemical compound . It is also known as chloroacetanilide .
Molecular Structure Analysis
The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules . The InChI code for this compound is 1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C8H7Cl2NO , and its molecular weight is 204.05 . The InChI key for this compound is KNVBYGNINQITJC-UHFFFAOYSA-N .Scientific Research Applications
Crystallographic Studies and Molecular Conformation
- Research has demonstrated the significance of molecular conformation and crystal structure analysis in understanding the physicochemical properties of chlorophenyl acetamide derivatives. Gowda et al. (2007) investigated the conformation of the N—H bond and its relationship to substituent positioning, finding that molecular conformations are crucial for establishing hydrogen bonding and supramolecular assembly patterns (Gowda, Foro, & Fuess, 2007).
Synthesis and Characterization
- The synthesis and characterization of chloroacetamide derivatives have been extensively studied. For instance, Zhou and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrating the utility of chloroacetamide compounds in organic synthesis and their potential in various applications due to their structural diversity (Zhong-cheng & Shu Wan-yin, 2002).
Pharmacological Applications
- Chlorophenyl acetamide derivatives have been evaluated for their pharmacological potentials. A study by Ghosh et al. (2008) on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects, highlighting the therapeutic potential of these compounds in treating diseases like Japanese encephalitis (Ghosh et al., 2008).
Materials Science and Supramolecular Assembly
- The role of halogenated acetamides in supramolecular chemistry has been explored, with studies indicating that these compounds can form complex three-dimensional architectures through hydrogen bonding and other non-covalent interactions. Hazra et al. (2014) focused on the C—H···O and C—H···X (X = Cl/Br) hydrogen bonds in structuring supramolecular assemblies, which are important for material science applications (Hazra et al., 2014).
Environmental and Chemical Safety
- Comparative metabolism studies, such as those conducted by Coleman et al. (2000), have provided insights into the biotransformation of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, underlining the importance of understanding the environmental and health implications of these chemicals (Coleman et al., 2000).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, this compound can impact cell growth and survival. Furthermore, this compound may influence the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade into other compounds, which could have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in biological activity. It is essential to carefully determine the appropriate dosage for experimental studies to avoid potential toxic effects while achieving the desired biological outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites, which can be excreted from the body. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins, such as albumin, which can facilitate its distribution to different cellular compartments and tissues. The localization and accumulation of this compound can influence its biological activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-5-2-1-3-6-11)12-7-4-8-13(17)9-12/h1-9,15H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPYSPOSDWLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


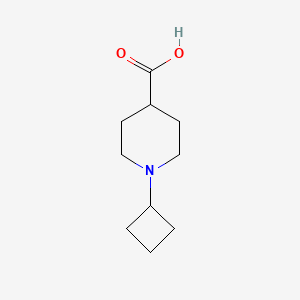
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)

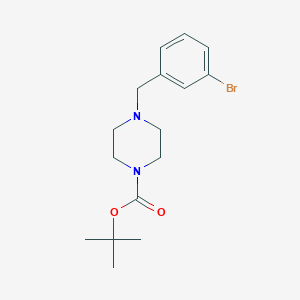

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
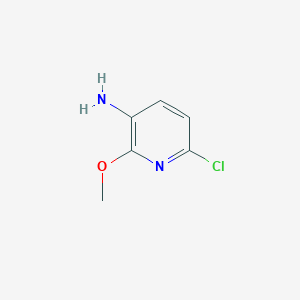
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

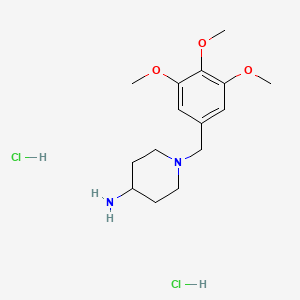
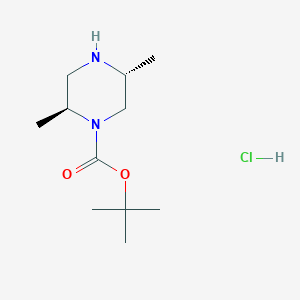
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)
